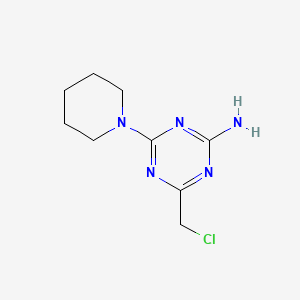

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

描述

属性

IUPAC Name |

4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGDSUDZOVZMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920154 | |

| Record name | 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90797-31-2 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090797312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Multi-Component Microwave-Assisted Synthesis

One of the most efficient and modern approaches to synthesize 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves a one-pot multi-component reaction (MCR) using cyanamide, an aromatic aldehyde, and piperidine under microwave irradiation. This method has been reported with high yields and operational simplicity:

- Reagents : Cyanamide (or 2-cyanoguanidine), aromatic aldehyde (e.g., 4-chlorobenzaldehyde), and piperidine.

- Conditions : Microwave irradiation at 100 °C under neat (solvent-free) conditions for 5–10 minutes.

- Yields : High yields up to 90–95% after recrystallization.

- Mechanism : The reaction proceeds via condensation and cyclization steps leading to the triazine ring formation with substitution at the 4- and 6-positions. A proposed mechanism includes tautomerization and Dimroth rearrangement pathways.

| Parameter | Details |

|---|---|

| Cyanamide | 1 mmol |

| Aromatic Aldehyde | 1 mmol (e.g., 4-chlorobenzaldehyde) |

| Piperidine | 1.5 mmol |

| Temperature | 100 °C |

| Time | 5–10 minutes (microwave) |

| Solvent | Neat (no solvent) |

| Yield | 44% (initial), up to 93% (optimized) |

| Product Isolation | Filtration and recrystallization from EtOH or DMF |

| Characterization | 1H-NMR, 13C-NMR, Mass Spectrometry, X-ray diffraction (in some cases) |

This method is notable for its atom economy, short reaction times, and simple work-up procedures, making it suitable for rapid synthesis of various substituted triazines.

Chloromethylation of 4-Amino-6-chloro-1,3,5-triazine

Another classical approach involves chloromethylation of a preformed 4-amino-6-chloro-1,3,5-triazine derivative:

- Reagents : 4-Amino-6-chloro-1,3,5-triazine, chloromethyl methyl ether, and a base such as sodium hydroxide.

- Conditions : Controlled temperature and pH to optimize chloromethylation.

- Outcome : Introduction of the chloromethyl group at the 4-position on the triazine ring.

This multi-step synthesis requires careful control of reaction parameters to maximize yield and purity. The product is typically isolated as a white crystalline solid with melting points around 150–160 °C.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern.

- Mass Spectrometry (MS) verifies molecular weight.

- Infrared (IR) spectroscopy identifies functional groups.

- The molecular weight is approximately 178.59 g/mol.

This route is widely used for preparing chloromethyl-substituted triazines for further biological or chemical transformations.

Synthesis of Piperidinyl Substituent Precursors

The piperidin-1-yl group at the 6-position is introduced via reaction with piperidine or its derivatives. The preparation of piperidine intermediates such as 4-amino-1-t-butoxycarbonylpiperidine is often carried out through:

- Reduction of 4-piperidone derivatives under nitrogen protection using sodium borohydride.

- Protection and deprotection steps involving tert-butoxycarbonyl (Boc) groups.

- Purification by extraction, washing, and drying under reduced pressure.

These intermediates are then reacted with triazine precursors to afford the final piperidinyl-substituted triazine compounds.

Typical Yields and Conditions :

| Step | Conditions/Details | Yield (%) |

|---|---|---|

| Reduction of 4-piperidone | NaBH4, ammonia ethanol solution, room temperature | 81–82 |

| Protection (Boc) | Dimethyl dicarbonate butyl ester, room temperature, 24 h | 93 |

| Purification | Ethyl acetate extraction, washing with acid/base, drying | - |

These steps provide high-purity piperidine derivatives for subsequent coupling with triazine rings.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted one-pot MCR | Cyanamide, aromatic aldehyde, piperidine | 100 °C, 5–10 min, neat, microwave | 44–95 | Fast, high atom economy, simple work-up | Requires microwave equipment |

| Chloromethylation of triazine | 4-Amino-6-chloro-1,3,5-triazine, chloromethyl methyl ether, NaOH | Controlled temp, base present | Moderate to high | Direct chloromethylation | Multi-step, sensitive reagents |

| Piperidine intermediate synthesis | 4-Piperidone hydrochloride, NaBH4, Boc protection reagents | Room temp, nitrogen protection | 81–93 | High purity intermediates | Multiple purification steps |

Research Findings and Analytical Confirmation

- The microwave-assisted MCR method has been validated by spectral data including 1H-NMR and 13C-NMR, mass spectrometry, and in some cases, X-ray crystallography, confirming the structure of the triazine derivatives with piperidinyl substitution.

- Chloromethylated triazines show characteristic NMR and IR spectra consistent with the presence of chloromethyl and amino substituents, with melting points confirming purity.

- Piperidine intermediates prepared via reduction and protection steps show expected 1H NMR signals corresponding to the piperidine ring and Boc groups, supporting the integrity of the synthetic intermediates.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with diverse nucleophiles, forming structurally modified triazine derivatives:

Key Findings :

-

Reactions proceed via S<sub>N</sub>2 mechanism due to the primary alkyl halide nature of the chloromethyl group .

-

Microwave-assisted synthesis enhances reaction efficiency (e.g., 10-minute completion vs. hours under conventional heating) .

Alkylation Reactions

The chloromethyl group acts as an alkylating agent for amines, thiols, and alcohols:

Example :

-

Reaction with glycine methyl ester forms 4-((6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)pentanoic acid , a precursor for antifungal agents .

-

Alkylation of aromatic amines (e.g., aniline) yields N-aryl derivatives with enhanced biological activity .

Conditions :

-

Solvents: DMF, dioxane, or ethanol.

-

Bases: Na<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N to neutralize HCl byproduct .

Hydrolysis and Elimination

Under aqueous basic or acidic conditions:

| Process | Conditions | Outcome | Application |

|---|---|---|---|

| Hydrolysis | NaOH (1M), 60°C, 2h | -(CH<sub>2</sub>OH) hydroxymethyl derivative | Bioconjugation intermediates |

| Elimination | KOtBu, DMSO, 100°C | Formation of vinyl triazine | Cross-coupling substrates |

Note : Hydrolysis products are less stable and prone to oxidation, requiring inert atmospheres for isolation .

Heterocyclic Functionalization

The triazine core participates in:

-

Schiff base formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) to yield hydrazone derivatives with antitumor activity (IC<sub>50</sub> = 3.98–10.44 µM against MCF-7 cells) .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>) via triazine N-atoms, forming complexes studied for antimicrobial properties .

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that derivatives of triazine compounds exhibit promising antimicrobial and anticancer properties. The compound has been studied for its potential as an antibacterial agent and has shown effectiveness against various pathogens.

Case Study: Anticancer Activity

In a study published in De Gruyter, derivatives of triazines were evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain substitutions on the triazine ring enhance the anticancer activity, suggesting that 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine could be developed into a lead compound for further anticancer drug development .

Agricultural Applications

Herbicidal Properties

The compound's structure suggests potential herbicidal activity. Triazine derivatives are known for their ability to inhibit photosynthesis in plants, making them useful as herbicides.

Case Study: Herbicide Development

A study highlighted the synthesis of various triazine derivatives, including this compound. These compounds were tested for herbicidal efficacy against common weeds. The results showed that certain derivatives exhibited significant herbicidal activity at low concentrations, indicating their potential use in agricultural applications .

Materials Science

Polymer Chemistry

The unique reactivity of the chloromethyl group allows for the incorporation of this compound into polymer matrices. This incorporation can enhance the properties of polymers, such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Polymers | Good |

作用机制

The mechanism of action of 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by disrupting protein-protein interactions or signaling pathways.

相似化合物的比较

Substituent Variations at Position 4

The chloromethyl group at position 4 distinguishes this compound from analogues with other substituents:

Key Observations :

- The chloromethyl group offers synthetic versatility for further functionalization, unlike aryl or bulky substituents.

- Hydrazinyl derivatives (e.g., 4a) exhibit distinct reactivity, enabling applications in coordination chemistry (e.g., copper complexes, as in ).

- Phenoxyalkyl substituents (e.g., compound 2 in ) enhance CNS penetration and receptor selectivity, critical for neurological agents.

Substituent Variations at Position 6

The piperidin-1-yl group at position 6 is a common feature, but substituent modifications impact receptor affinity and pharmacokinetics:

Key Observations :

- Aryl substituents (e.g., 4-chlorophenyl in ) enhance receptor binding through halogen interactions.

- Piperazine derivatives (e.g., compound 3 in ) show improved selectivity for serotonin receptors, critical for cognitive disorder therapeutics.

- The piperidin-1-yl group in the target compound may balance lipophilicity and solubility, but its biological profile requires further exploration.

Physicochemical and Pharmacokinetic Properties

- Solubility : Chloromethyl groups may reduce solubility compared to polar substituents (e.g., hydrazinyl or piperazinyl).

- Metabolic Stability : Bulky substituents (e.g., cyclohexyl in ) may slow metabolism, whereas chloromethyl groups could increase susceptibility to enzymatic degradation.

生物活性

4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, with the CAS number 90797-31-2 and molecular formula C9H14ClN5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has a molecular weight of approximately 227.7 g/mol and exhibits a purity greater than 95% . Its structure features a triazine ring substituted with a chloromethyl group and a piperidine moiety, which is known for enhancing biological activity in various compounds.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial activity. The incorporation of piperidine enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. A study on similar triazine derivatives showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

In vitro studies have demonstrated that triazine derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown the ability to disrupt cellular signaling pathways critical for tumor growth. A notable study reported that triazine-based compounds induced apoptosis in A431 vulvar epidermal carcinoma cells . This suggests that this compound could be evaluated further for its anticancer potential.

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease processes. For example, compounds containing piperidine have been shown to inhibit Angiotensin Converting Enzyme (ACE), which is crucial in regulating blood pressure. Triazine derivatives have also been explored for their ability to inhibit various kinases involved in cancer progression . Further investigation into the specific enzyme interactions of this compound is warranted.

Study on Antimicrobial Efficacy

A study focused on the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides highlighted the importance of structural modifications in enhancing antimicrobial activity. The findings suggested that similar modifications in triazine derivatives could lead to significant improvements in efficacy against resistant bacterial strains .

Evaluation of Anticancer Properties

In another study assessing various triazine compounds for anticancer activity, researchers found that specific substitutions significantly impacted cell viability and apoptosis rates in cancer cell lines. The results indicated that the presence of piperidine was beneficial for enhancing the cytotoxic effects of triazines .

Data Table: Summary of Biological Activities

常见问题

(Basic) What are the recommended synthetic routes for 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution on a triazine core. For example, reacting 4,6-dichloro-1,3,5-triazine with piperidine under reflux in a polar aprotic solvent (e.g., THF or DMF) to substitute the 6-position, followed by chloromethylation at the 4-position using chloromethylating agents like chloromethyl ethers. Key intermediates are characterized via / NMR to confirm substitution patterns and purity. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For analogs, yields range from 7–24%, with melting points between 149–218°C, depending on substituents .

(Advanced) How can reaction yields be optimized for this compound derivatives under varying substituent conditions?

Yield optimization requires balancing electronic and steric effects. Electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the triazine ring may reduce nucleophilic substitution efficiency, while bulky substituents can hinder reactivity. Solvent choice (e.g., ethanol or toluene), temperature (80–140°C), and catalysts (e.g., triethylamine) significantly impact yields. For instance, using high-boiling solvents like 95% ethanol under sealed-tube conditions at 140°C improves substitution efficiency . Post-synthesis purification via preparative TLC or column chromatography (eluent: chloroform/methanol) enhances purity .

(Advanced) What strategies resolve contradictory NMR data for triazine derivatives like this compound?

Discrepancies in NMR shifts (e.g., δ 2.18–3.73 ppm for piperidine protons) may arise from conformational flexibility or impurities. Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals. Compare experimental data with computational predictions (DFT or molecular dynamics) to validate assignments. For example, piperidine ring protons in similar compounds show distinct splitting patterns (td, J = 13.5 Hz) due to axial-equatorial proton environments . Elemental analysis (C, H, N) and DSC for melting point verification further confirm structural integrity .

(Advanced) How can 3D-QSAR models predict the antileukemic activity of this compound analogs?

3D-QSAR requires:

Data Collection : IC values against leukemia cell lines (e.g., Jurkat or K562).

Structural Alignment : Align analogs using the triazine core as a template.

Descriptor Selection : Electrostatic, hydrophobic, and steric fields generated via CoMFA or CoMSIA.

Validation : Cross-validate models using leave-one-out or test-set methods.

For example, 4-methylpiperidine analogs showed enhanced activity due to improved hydrophobicity, as modeled in 3D-QSAR studies .

(Basic) What purification methods are effective for this compound?

Post-synthesis, purify via:

- Column Chromatography : Silica gel with chloroform:methanol (3:1) gradients.

- Crystallization : Use ethanol or dimethylether for recrystallization.

- Prep-TLC : Monitor purity using Rf values under UV light.

Crude products often require multiple crystallization steps to achieve >95% purity, as seen in analogs with similar solubility profiles .

(Advanced) How do structural modifications enhance the bioactivity of this compound?

Key modifications include:

- Chloromethyl Group : Enhances electrophilicity for covalent binding to biological targets.

- Piperidine Substitution : Modulates lipophilicity and membrane permeability.

- Aryl Substituents : Electron-deficient groups (e.g., nitro) improve DNA intercalation potential.

For instance, 4-(4-methylpiperidino) analogs demonstrated higher antileukemic activity than non-methylated derivatives due to optimized logP values .

(Advanced) What experimental design principles apply to electrochemical studies of triazine derivatives?

For cyclic voltammetry:

- Electrode Selection : Glassy carbon or platinum electrodes in non-aqueous solvents (e.g., acetonitrile).

- Supporting Electrolyte : 0.1 M TBAP (tetrabutylammonium perchlorate) to minimize resistance.

- Scan Rates : 50–200 mV/s to assess redox reversibility.

Triazinones with hydroxy groups show distinct reduction peaks at −1.2 V (vs. Ag/AgCl), influenced by substituent electronic effects .

(Basic) How should researchers handle stability concerns with this compound?

Store under inert atmosphere (N) at −20°C to prevent hydrolysis of the chloromethyl group. Monitor degradation via TLC or HPLC. For analogs, decomposition is observed under humid conditions, requiring desiccants during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。